2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-26-17-10-3-4-11-18(17)28(24,25)23-15-8-5-7-14(13-15)19-22-16-9-6-12-21-20(16)27-19/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCOUSNBWJTREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. It has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The compound’s sulfonamide functionality was found to be important for its PI3Kα inhibitory activity.
Cellular Effects
2-ethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of PI3K can affect various cellular processes, as PI3K signaling is involved in many cellular functions.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ.
Biological Activity
2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an ethoxy group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide backbone, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.4 g/mol. The compound's structure includes:
- Ethoxy Group : Enhances solubility and bioavailability.
- Thiazolo[5,4-b]pyridine Moiety : Known for its diverse pharmacological activities.
- Benzenesulfonamide Backbone : Often associated with antibacterial and antiviral properties.
Research indicates that this compound may exert its biological effects through the inhibition of key enzymes and pathways:
- Phosphoinositide 3-Kinase (PI3K) : The thiazolo[5,4-b]pyridine component is known to inhibit PI3K, which is crucial in regulating cell growth and survival.
- Antiviral Activity : Compounds with similar structures have shown effectiveness against viral replication by targeting viral polymerases and proteases .
Antimicrobial Activity
The compound has demonstrated promising antibacterial properties. Studies indicate that derivatives containing thiazole and sulfonamide groups exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 3.9 μg/mL against Staphylococcus aureus .
Antiviral Potential
The thiazolo[5,4-b]pyridine derivatives have been explored for their antiviral properties. They are particularly noted for their ability to inhibit the activity of viral enzymes such as NS5B RNA polymerase involved in Hepatitis C virus (HCV) replication .
Antitumor Activity
Preliminary studies suggest that this compound may also have antitumor effects. It has been evaluated against various cancer cell lines, showing potential cytotoxicity which warrants further investigation into its mechanism of action in cancer therapy .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various thiazolo[5,4-b]pyridine derivatives. Notable findings include:
- Synthesis Routes : The compound can be synthesized through multi-step reactions starting from commercially available precursors involving the formation of the thiazole ring followed by annulation with pyridine .
- Biological Evaluation : In vitro studies have shown that modifications to the thiazolo[5,4-b]pyridine core can significantly enhance biological activity. For example, compounds with specific substitutions exhibited IC50 values indicating potent inhibition against cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antibacterial Activity | Antiviral Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Low MIC: 3.9 μg/mL | Effective against HCV | Cytotoxic in vitro |
| Similar Thiazole Derivative A | Moderate MIC | Inhibits HIV protease | Moderate cytotoxicity |
| Similar Thiazole Derivative B | High MIC | Effective against multiple viruses | High cytotoxicity |
Scientific Research Applications
Pharmacological Applications
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase, which plays a crucial role in cellular processes such as growth, proliferation, and survival. This inhibition may lead to potential therapeutic strategies against cancers where PI3K signaling is dysregulated .
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine, including this compound, exhibit anticancer properties by inducing apoptosis in tumor cells. Studies have shown that modifications to the thiazolo ring can enhance efficacy against specific cancer types .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The structural features contribute to its ability to disrupt microbial cell functions.
Photodynamic Therapy
Potential Photosensitizer
Recent research has explored the use of compounds similar to this compound as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and favorable fluorescence properties, enhancing their suitability for therapeutic applications in oncology .
Target Interactions
The compound interacts with various enzymes and proteins involved in cellular signaling pathways. Its inhibitory action on PI3K suggests a mechanism where it can alter cell metabolism and proliferation rates. Furthermore, it may also inhibit DNA gyrase and other targets relevant to cancer treatment .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Pişkin et al., 2020 | Photodynamic Therapy | Synthesis of new derivatives showed potential as Type II photosensitizers with high singlet oxygen production. |
| Stearns et al., 2002 | Pharmacokinetics | Investigated oral bioavailability in animal models; findings suggest improved absorption profiles for thiazole derivatives. |
| Wardkhan et al., 2008 | Antimicrobial Activity | Demonstrated efficacy against bacterial and fungal isolates; highlighted potential for new antimicrobial agents. |
Chemical Reactions Analysis
Substitution Reactions
The ethoxy group and sulfonamide nitrogen serve as key sites for nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Alkoxy Substitution | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | Replacement of ethoxy with larger alkoxy groups |
| Sulfonamide Alkylation | Benzyl bromide, NaH, THF | N-alkylated sulfonamide derivatives |
-
Microwave-assisted synthesis enhances reaction efficiency, achieving >85% yield for ethoxy substitution.
-
Steric hindrance from the thiazolo[5,4-b]pyridine ring slows substitution at the 3-phenyl position.
Oxidation Reactions
The sulfonamide and thiazole groups undergo oxidation under controlled conditions:
| Target Site | Reagents/Conditions | Products |
|---|---|---|
| Sulfur in Sulfonamide | H₂O₂ (30%), acetic acid, 60°C | Sulfoxide (minor) and sulfone (major) |
| Thiazole Ring | KMnO₄, H₂SO₄, 80°C | Thiazole N-oxide derivatives |
-
Sulfone formation dominates (>90% yield) with prolonged H₂O₂ exposure.
-
Thiazole oxidation is regioselective, favoring the 5-position due to electronic effects.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Target Site | Reagents/Conditions | Products |
|---|---|---|
| Sulfonamide | LiAlH₄, anhydrous ether, 0°C | Amine intermediate (unstable in air) |
| Nitro Groups | H₂ (1 atm), Pd/C, ethanol | Amino derivatives (97% yield) |
-
Reduction of the sulfonamide group requires strict anhydrous conditions to prevent decomposition.
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Reaction Pathway | Products |
|---|---|---|
| 6M HCl, reflux | Cleavage of sulfonamide bond | 2-ethoxybenzenesulfonic acid + amine |
| NaOH (10%), 100°C | Ethoxy group hydrolysis | Phenolic derivative (72% yield) |
-
Hydrolysis kinetics are pH-dependent, with faster rates in strongly acidic media.
Cycloaddition and Ring-Opening
The thiazolo[5,4-b]pyridine core participates in cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adducts |
| Ring-Opening | NH₂NH₂, ethanol, reflux | Pyridine-thiol intermediate |
-
Diels-Alder adducts show enhanced planarity, improving π-stacking in crystal structures.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biaryl derivatives (89% yield) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-arylated products |
-
Coupling at the 4-position of the thiazolo ring is sterically hindered but feasible with bulky ligands.
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reaction Pathway | Products |
|---|---|---|
| UV (254 nm), CH₂Cl₂ | [2+2] Cycloaddition | Dimerized product (55% yield) |
| UV (365 nm), O₂ | Singlet oxygen generation | Sulfonate ester via C-S cleavage |
-
Photostability studies indicate degradation <5% after 24 hours under ambient light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
Compounds containing the thiazolo[5,4-b]pyridine scaffold have been extensively studied for kinase inhibition. For example:
- (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide () shares the thiazolo-pyridine core but incorporates an imidazo ring and methylsulfonyl group. This compound demonstrated a mass-to-charge ratio (m/z) of 521 (MH) in MS analysis, indicating stability under experimental conditions .
- N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) () replaces the benzenesulfonamide group with a naphthamide moiety. Such modifications highlight the importance of the sulfonamide group in target binding, as sulfonamides often enhance solubility and hydrogen-bonding interactions .
Key Structural Insights :
- The ethoxy group in the target compound may improve metabolic stability compared to methyl or trifluoromethyl substituents seen in other derivatives .
- Molecular docking studies of thiazolo-pyridine derivatives (e.g., 6h in ) reveal that hydrophobic substituents like 3-(trifluoromethyl)phenyl enhance c-KIT inhibition (IC50 = 9.87 µM). The ethoxy group’s placement in the target compound could modulate similar interactions .
Benzenesulfonamide Analogues
Sulfonamide derivatives are widely explored for diverse pharmacological activities:
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () features a methyl-substituted benzenesulfonamide linked to an anilinopyridine group.
- 4-({(E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide () includes a chlorophenyl-thiazole moiety. The target compound’s ethoxy group may reduce steric hindrance compared to bulkier substituents like cyanoethenyl .
Functional Implications :
- The ethoxy group’s electron-donating properties could enhance binding to hydrophilic pockets in kinase domains, contrasting with electron-withdrawing groups (e.g., trifluoromethyl) that favor hydrophobic interactions .
Q & A
Q. What are the key synthetic routes for 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridine derivatives with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under reflux conditions .
- Step 2 : Functionalization of the phenyl ring at the 3-position using Suzuki-Miyaura coupling or Ullmann reactions to introduce the thiazolo-pyridine moiety .
- Step 3 : Sulfonamide coupling between 2-ethoxybenzenesulfonyl chloride and the amine group on the phenyl ring. This step requires anhydrous conditions (e.g., DMF as solvent, 0–5°C) to prevent hydrolysis .
- Critical parameters : Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions), solvent polarity, and temperature control to avoid side reactions like over-oxidation .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : and NMR to confirm substituent positions and regiochemistry of the thiazolo-pyridine ring .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfonamide linkages .
- X-ray crystallography : For absolute configuration determination, as demonstrated in studies of analogous thiazolo-pyridine derivatives (e.g., ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
Q. What preliminary biological assays are suitable for evaluating its mechanism of action?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATP-competitive binding assays for kinase inhibition) .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations to assess potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Flow chemistry : Continuous flow reactors minimize side reactions and improve heat dissipation during exothermic steps like sulfonylation .
- Purification strategies : Use of reverse-phase HPLC with gradients (e.g., acetonitrile/water) to isolate the product from byproducts like unreacted sulfonyl chloride .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
Q. How should contradictory bioactivity data be resolved across different assay platforms?
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., ethoxy vs. methoxy substitutions) .
Q. What computational strategies are effective for studying its binding mode to therapeutic targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2), focusing on hydrogen bonding with the sulfonamide group and π-π stacking of the thiazolo-pyridine ring .
- MD simulations : Perform 100-ns simulations in explicit solvent to evaluate binding stability and identify key residues (e.g., catalytic lysine in ATP-binding pockets) .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity to guide lead optimization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
